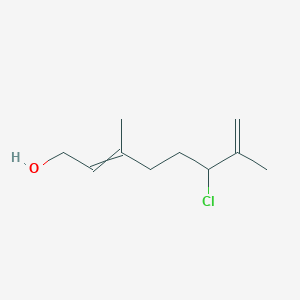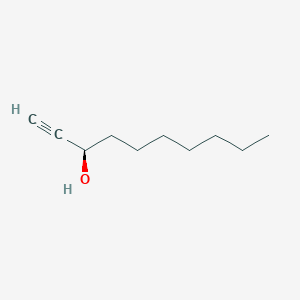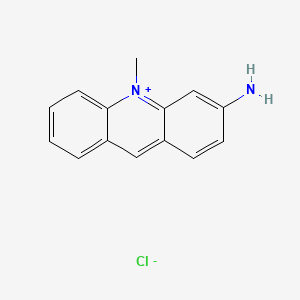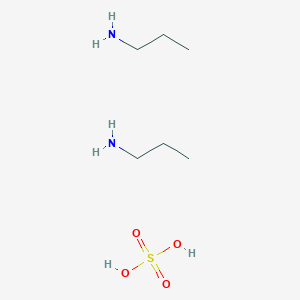
N,N-Bis(2-hydroxyethyl)-N'-(1-phenylethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(2-hydroxyethyl)-N’-(1-phenylethyl)thiourea is a chemical compound known for its unique structure and properties It is characterized by the presence of two hydroxyethyl groups and a phenylethyl group attached to a thiourea backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-hydroxyethyl)-N’-(1-phenylethyl)thiourea typically involves the reaction of 2-hydroxyethylamine with phenylethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity N,N-Bis(2-hydroxyethyl)-N’-(1-phenylethyl)thiourea.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis(2-hydroxyethyl)-N’-(1-phenylethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The hydroxyethyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various ethers or esters.
Wissenschaftliche Forschungsanwendungen
N,N-Bis(2-hydroxyethyl)-N’-(1-phenylethyl)thiourea has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N,N-Bis(2-hydroxyethyl)-N’-(1-phenylethyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The hydroxyethyl groups enhance its solubility and facilitate its interaction with biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethylthiourea: Similar structure but with ethyl groups instead of hydroxyethyl groups.
N,N-Dimethylthiourea: Contains methyl groups instead of hydroxyethyl groups.
N,N-Bis(2-hydroxyethyl)thiourea: Lacks the phenylethyl group.
Uniqueness
N,N-Bis(2-hydroxyethyl)-N’-(1-phenylethyl)thiourea is unique due to the presence of both hydroxyethyl and phenylethyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
74548-48-4 |
|---|---|
Molekularformel |
C13H20N2O2S |
Molekulargewicht |
268.38 g/mol |
IUPAC-Name |
1,1-bis(2-hydroxyethyl)-3-(1-phenylethyl)thiourea |
InChI |
InChI=1S/C13H20N2O2S/c1-11(12-5-3-2-4-6-12)14-13(18)15(7-9-16)8-10-17/h2-6,11,16-17H,7-10H2,1H3,(H,14,18) |
InChI-Schlüssel |
UYBLDBOHWQNBLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC(=S)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14452180.png)


![Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene-](/img/structure/B14452196.png)



